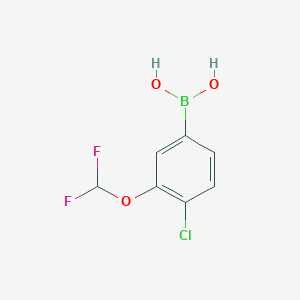

4-Chloro-3-(difluoromethoxy)phenylboronic acid

Description

Properties

IUPAC Name |

[4-chloro-3-(difluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClF2O3/c9-5-2-1-4(8(12)13)3-6(5)14-7(10)11/h1-3,7,12-13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPNSZAVNTVOBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)OC(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 3 Difluoromethoxy Phenylboronic Acid

Established Strategies for Arylboronic Acid Synthesis

The creation of the C-B bond on an aromatic ring can be achieved through several robust and versatile chemical transformations. These methods provide the foundation for the synthesis of a vast array of arylboronic acids, including 4-Chloro-3-(difluoromethoxy)phenylboronic acid.

Metalation-Boronation Protocols

Metalation-boronation protocols are a cornerstone of arylboronic acid synthesis, offering regioselective access to these compounds. These methods typically involve the generation of an organometallic intermediate, which then reacts with a boron-containing electrophile.

Halogen-Lithium Exchange: This method involves the reaction of an aryl halide with an organolithium reagent, typically at low temperatures, to generate an aryllithium species. This highly reactive intermediate is then quenched with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the desired arylboronic acid. The choice of organolithium reagent and reaction conditions is crucial to avoid side reactions.

Directed ortho-Metalation (DoM): DoM is a powerful strategy for the regioselective functionalization of aromatic rings. It utilizes a directing group on the aromatic substrate to guide the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate is then trapped with a boronic ester. While effective, this method requires the presence of a suitable directing group on the precursor molecule.

Transition Metal-Catalyzed Borylation Reactions

In recent decades, transition metal-catalyzed reactions have revolutionized the synthesis of arylboronic acids, offering milder reaction conditions and broader functional group tolerance compared to traditional methods.

Palladium-Catalyzed Borylation (Miyaura Borylation): The Miyaura borylation is a widely used method that involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or bis(neopentylglycolato)diboron. A variety of palladium catalysts and ligands have been developed to facilitate this transformation, allowing for the efficient synthesis of a diverse range of arylboronic esters, which can be subsequently hydrolyzed to the corresponding boronic acids. The reaction typically requires a base to facilitate the catalytic cycle.

| Catalyst/Ligand System | Substrate Scope | Key Advantages |

| Pd(dba)₂ / cataCXium® A | Aryl chlorides, bromides, and triflates | High activity for challenging substrates |

| PdCl₂(dppf) | Aryl bromides and iodides | Well-established and reliable |

| Buchwald Ligands (e.g., XPhos, SPhos) | Broad, including sterically hindered and electron-deficient aryl halides | High turnover numbers and efficiency |

C-H Borylation Methodologies

Direct C-H borylation has emerged as an atom-economical and efficient strategy for the synthesis of arylboronic acids. This approach avoids the need for pre-functionalized starting materials like aryl halides. Iridium-catalyzed C-H borylation is the most prominent method in this category. Typically, an iridium catalyst, often in conjunction with a bipyridine-based ligand, activates a C-H bond on the aromatic ring, which then reacts with a diboron reagent to form the arylboronic ester. The regioselectivity of this reaction is often governed by steric factors, favoring borylation at the least hindered positions.

Specific Synthetic Routes and Precursor Chemistry for this compound

The synthesis of this compound requires a multi-step approach, starting from a readily available precursor and employing one of the established borylation methodologies.

Precursor Synthesis and Derivatization Approaches

A logical precursor for the synthesis of this compound is 1-chloro-2-(difluoromethoxy)benzene (B6302218) . This precursor can be synthesized through the difluoromethoxylation of 2-chlorophenol (B165306). This reaction is typically achieved by reacting 2-chlorophenol with a difluoromethylating agent, such as chlorodifluoromethane (B1668795) (Freon 22), in the presence of a base.

Once the precursor, 1-chloro-2-(difluoromethoxy)benzene, is obtained, it can be converted to the target boronic acid using the methodologies described in section 2.1. A plausible and commonly employed route is the lithiation-borylation sequence. This would involve the directed ortho-metalation of 1-chloro-2-(difluoromethoxy)benzene. The difluoromethoxy group can act as a directing group, guiding the lithiation to the adjacent position (C3). The resulting aryllithium intermediate is then reacted with a trialkyl borate, followed by hydrolysis to yield this compound.

Alternatively, palladium-catalyzed Miyaura borylation of a halogenated derivative of 1-chloro-2-(difluoromethoxy)benzene could be employed. For instance, if a bromo or iodo substituent is introduced at the 4-position of the precursor, a palladium-catalyzed cross-coupling with a diboron reagent would lead to the desired boronic acid ester.

Iridium-catalyzed C-H borylation of 1-chloro-2-(difluoromethoxy)benzene presents another potential route. Based on the directing effects of the substituents, the borylation would likely occur at one of the less sterically hindered positions on the aromatic ring. Careful optimization of the catalyst and reaction conditions would be necessary to achieve the desired regioselectivity for the C4 position.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for both the precursor synthesis and the final borylation step.

For the lithiation-borylation of 1-chloro-2-(difluoromethoxy)benzene, key parameters to optimize include:

Base: The choice and stoichiometry of the organolithium base (e.g., n-butyllithium, sec-butyllithium, or lithium diisopropylamide) are critical for efficient and regioselective deprotonation.

Temperature: Lithiation reactions are typically performed at low temperatures (e.g., -78 °C) to control the reactivity of the organolithium species and prevent side reactions.

Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used.

Boron Electrophile: The choice of trialkyl borate and its rate of addition can influence the yield of the final product.

Quenching and Workup: Careful control of the acidic workup is necessary to hydrolyze the boronate ester to the boronic acid without causing protodeboronation (loss of the boronic acid group).

For palladium-catalyzed borylation , optimization would focus on:

Palladium Catalyst and Ligand: Screening different palladium precursors and phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands is crucial for achieving high catalytic activity.

Base: The choice of base (e.g., potassium acetate, potassium carbonate, or organic amines) can significantly impact the reaction rate and yield.

Solvent: Aprotic polar solvents like dioxane, THF, or dimethylformamide (DMF) are often employed.

Temperature and Reaction Time: These parameters need to be adjusted to ensure complete conversion without decomposition of the product.

Advancements in Scalable and Sustainable Synthesis of Functionalized Boronic Acids

Recent progress in chemical synthesis has emphasized the development of scalable and sustainable methods for producing functionalized boronic acids. Traditional batch processes are increasingly being replaced by more efficient and environmentally benign technologies.

One of the significant advancements is the adoption of continuous flow chemistry . This technology enables reactions to be performed on a multigram scale with remarkable throughput. For instance, organolithium chemistry, a common method for preparing boronic acids via a halogen/lithium exchange followed by quenching with a borate ester, can be seamlessly integrated into a continuous flow setup. This approach offers precise control over reaction parameters such as temperature and mixing, which is crucial for handling highly reactive organolithium intermediates. The short reaction times, often on the order of seconds, and high throughput (e.g., ~60 g/h) make this method highly suitable for industrial-scale production, significantly improving upon the limitations of traditional batch processes.

The quest for sustainability has also led to the exploration of biocatalysis . While not yet widely applied to the synthesis of arylboronic acids, enzyme-catalyzed reactions represent a promising frontier. Biocatalysts operate under mild conditions in aqueous media, offering a green alternative to conventional organic synthesis. The development of enzymes capable of performing C-H activation and functionalization could revolutionize the synthesis of compounds like this compound.

Below is a table summarizing the key features of these advanced synthetic methodologies.

| Methodology | Key Advantages | Scalability | Sustainability |

| Continuous Flow Chemistry | Precise reaction control, enhanced safety, high throughput. | High (kg scale) | Improved energy efficiency, reduced waste. |

| Iridium-Catalyzed C-H Borylation | High atom economy, avoids pre-functionalization, broad substrate scope. | Moderate to High | Reduces metallic waste, milder reaction conditions. |

| Biocatalysis | Mild reaction conditions, high selectivity, use of renewable resources. | Under Development | Highly sustainable, biodegradable catalysts. |

Chemo- and Regioselectivity Considerations in Boronation Reactions

The synthesis of this compound from its corresponding aryl halide, 1-chloro-2-(difluoromethoxy)benzene, requires precise control over chemo- and regioselectivity. The presence of multiple potential reaction sites on the aromatic ring necessitates a careful choice of synthetic strategy.

Directed Ortho Metalation (DoM) is a powerful strategy for achieving high regioselectivity in the synthesis of substituted arylboronic acids. wikipedia.orgorganic-chemistry.org In this approach, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. uwindsor.cabaranlab.org The resulting aryllithium intermediate is then quenched with an electrophile, such as a trialkyl borate, to install the boronic acid moiety.

In the case of 1-chloro-2-(difluoromethoxy)benzene, the difluoromethoxy group can act as a directing group. The oxygen atom, being a Lewis base, can coordinate with the lithium cation of an alkyllithium base (e.g., n-butyllithium), directing the deprotonation to the C3 position. Subsequent reaction with a borate ester, like trimethyl borate or triisopropyl borate, followed by acidic hydrolysis, would yield the desired this compound. The chloro substituent at the C4 position is generally a weaker directing group and is less likely to interfere with the difluoromethoxy-directed metalation.

The general reaction scheme is as follows:

Directed Ortho-Lithiation: 1-chloro-2-(difluoromethoxy)benzene reacts with an alkyllithium base (e.g., n-BuLi) at low temperature. The difluoromethoxy group directs the lithiation to the C3 position.

Borylation: The resulting aryllithium species is treated with a trialkyl borate (e.g., B(OMe)₃ or B(Oi-Pr)₃) to form a boronate ester intermediate.

Hydrolysis: Acidic workup hydrolyzes the boronate ester to afford the final product, this compound.

A patent for the synthesis of a structurally similar compound, 4-chloro-2-fluoro-3-substituted-phenylboronic acid, describes a similar lithiation-borylation sequence, highlighting the industrial applicability of this methodology. google.com

Transition metal-catalyzed borylation of aryl halides, particularly the Miyaura borylation, is another common method. This reaction typically involves a palladium or nickel catalyst to couple an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). The regioselectivity of this reaction is inherently determined by the position of the halide on the starting material. However, chemo- and regioselectivity can be a challenge when multiple reactive sites are present. For instance, iridium-catalyzed C-H borylation of fluorinated arenes can exhibit different regioselectivities depending on the ligand used, with some catalysts favoring ortho-borylation and others favoring meta-borylation. researchgate.netnih.gov

The table below illustrates the directing effects of different substituents in boronation reactions.

| Substituent Group | Directing Effect in DoM | Activating/Deactivating in Electrophilic Aromatic Substitution | Common Position of Borylation |

| -OCHF₂ | Strong ortho-directing | Deactivating | ortho to -OCHF₂ |

| -Cl | Weak ortho, para-directing | Deactivating | ortho or para to -Cl |

| -OMe | Strong ortho-directing | Activating | ortho to -OMe |

| -NR₂ | Strong ortho-directing | Activating | ortho to -NR₂ |

Ultimately, the choice of synthetic method will depend on factors such as the availability of starting materials, desired scale of production, and the need for sustainable practices. For this compound, a directed ortho metalation approach appears to be a highly effective strategy for achieving the desired regiochemistry.

Strategic Applications of 4 Chloro 3 Difluoromethoxy Phenylboronic Acid As a Synthetic Building Block

Integration into Complex Molecular Architectures

The primary role of 4-Chloro-3-(difluoromethoxy)phenylboronic acid in synthesis is to introduce the 4-chloro-3-(difluoromethoxy)phenyl fragment into larger, more complex molecular structures. As a building block, it is strategically employed in the later stages of a synthetic sequence to couple with other elaborate molecular fragments. dntb.gov.uaresearchgate.net This approach is central to convergent synthesis strategies, where different parts of a target molecule are synthesized separately before being joined together.

The presence of three distinct functional points—the boronic acid for cross-coupling, the chloro group for potential subsequent reactions (e.g., nucleophilic aromatic substitution or another cross-coupling), and the difluoromethoxy group to modulate molecular properties—makes it a highly valuable reagent. In pharmaceutical development, for instance, this compound can be used to systematically build libraries of related compounds for structure-activity relationship (SAR) studies, where the impact of the 4-chloro-3-(difluoromethoxy)phenyl moiety on biological activity is assessed.

Utility in the Construction of Carbon-Carbon Bonds in Organic Synthesis

The boronic acid group is purpose-built for participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. chemimpex.comnih.gov This reaction is one of the most powerful and widely used methods for forming carbon-carbon (C-C) bonds in organic chemistry due to its mild reaction conditions and high functional group tolerance. nih.gov

In a typical Suzuki-Miyaura coupling, this compound is reacted with an organic halide or triflate (R-X) in the presence of a palladium catalyst and a base. This process efficiently forges a new C-C bond between the phenyl ring of the boronic acid and the R-group of the coupling partner, yielding a biaryl or substituted aromatic structure. The reaction is compatible with a wide array of functional groups, making it a cornerstone of complex molecule synthesis. uwindsor.ca

Table 1: Representative Suzuki-Miyaura Reaction Conditions This table illustrates typical conditions for coupling a phenylboronic acid derivative with an aryl bromide. Actual conditions may vary based on substrate reactivity.

| Component | Example | Purpose |

| Boronic Acid | This compound | Source of the aryl group |

| Coupling Partner | Aryl Bromide (e.g., 4-Bromo-pyridine) | Source of the second aryl/vinyl group |

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Facilitates the catalytic cycle |

| Base | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Activates the boronic acid |

| Solvent | Toluene/Water, Dioxane, or DMF | Solubilizes reactants and reagents |

| Temperature | 80-110 °C | Provides energy for the reaction |

Contribution of the Difluoromethoxy Moiety to Target Molecule Structures

The difluoromethoxy (-OCF₂H) group is a critical feature of this building block, incorporated specifically to modulate the properties of the final target molecule. nih.gov In medicinal chemistry, the introduction of fluorine-containing groups is a well-established strategy to enhance a drug candidate's profile. alfa-chemistry.com The -OCF₂H group offers a unique set of characteristics compared to a simple methoxy (B1213986) (-OCH₃) or a trifluoromethoxy (-OCF₃) group. nih.gov

Key properties imparted by the difluoromethoxy group include:

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to metabolic degradation by enzymes in the body. mdpi.com This can increase the half-life of a drug, allowing for less frequent dosing.

Hydrogen Bond Donor : Uniquely among fluorinated alkyl groups, the hydrogen atom in the -OCF₂H group is acidic enough to act as a weak hydrogen bond donor. acs.orgrsc.org This allows it to form specific interactions with biological targets like proteins, potentially increasing binding affinity and drug potency. It is often considered a "lipophilic hydrogen bond donor" and can serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups. alfa-chemistry.comh1.co

Conformational Effects : The steric and electronic nature of the -OCF₂H group can influence the conformation of the molecule, locking it into a shape that is more favorable for binding to its biological target. researchgate.net

Table 2: Physicochemical Properties of the Difluoromethoxy Group Compared to Analogs

| Functional Group | Hansch Lipophilicity Parameter (π) | Hydrogen Bond Capability | Common Bioisosteric Replacement For |

| Hydroxyl (-OH) | -0.67 | Donor & Acceptor | N/A |

| Methoxy (-OCH₃) | -0.02 | Acceptor | Hydroxyl, Thiol |

| Difluoromethoxy (-OCF₂H) | +0.2 to +0.6 nih.gov | Weak Donor & Acceptor | Hydroxyl, Thiol, Amine acs.orgrsc.org |

| Trifluoromethoxy (-OCF₃) | +1.04 researchgate.net | Acceptor | Isopropyl, t-Butyl |

| Trifluoromethyl (-CF₃) | +0.88 mdpi.com | Acceptor | Methyl, Chloro |

Synthesis of Advanced Intermediates for Diverse Chemical Scaffolds

Beyond its direct use in forming final products, this compound is instrumental in the synthesis of advanced intermediates. These intermediates are stable, characterizable molecules that serve as platforms for further chemical diversification. For example, after a Suzuki coupling reaction, the resulting biaryl compound still contains a chloro-substituent. This halogen atom can be used in subsequent reactions, such as another cross-coupling (e.g., Buchwald-Hartwig amination to form a C-N bond) or a nucleophilic substitution, to build even greater molecular complexity.

This step-wise approach allows for the creation of diverse chemical scaffolds from a single, strategically designed starting material. This is particularly efficient in drug discovery, where a common intermediate derived from this compound can be used to generate dozens or hundreds of related analogs for biological screening. google.com

Methodological Innovations Enabled by the Compound's Unique Reactivity

While boronic acids are foundational reagents, ongoing research focuses on developing novel synthetic methods that push the boundaries of their utility. The specific electronic properties of this compound—influenced by the electron-withdrawing nature of both the chloro and difluoromethoxy groups—make it a suitable substrate for modern, highly advanced cross-coupling reactions.

Recent methodological innovations where such a building block would be relevant include:

Photoredox Catalysis : Light-mediated reactions can often proceed under much milder conditions than traditional thermal methods. The defined electronic properties of this boronic acid could influence its reactivity in novel light-driven C-C or C-heteroatom bond-forming reactions. researchgate.net

Nickel-Catalyzed Couplings : While palladium is the most common catalyst, nickel-based catalysts are gaining prominence for their ability to activate different types of bonds and for their lower cost. Substituted boronic acids are key partners in the development of new nickel-catalyzed transformations.

Late-Stage Functionalization : A major goal in synthesis is to modify complex, drug-like molecules at a late stage. The reactivity of this boronic acid makes it a candidate for incorporation into complex structures, whose remaining chloro-handle could then be modified using newly developed site-selective C-H activation or cross-coupling methods.

The unique combination of substituents on this boronic acid makes it an ideal test substrate for chemists developing new synthetic methodologies that require robust, electronically defined, and functionally diverse building blocks.

Theoretical and Computational Investigations on 4 Chloro 3 Difluoromethoxy Phenylboronic Acid

Electronic Structure and Reactivity Predictions through Quantum Chemical Methods

Quantum chemical methods are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure. lsu.edu Methods such as Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are used to approximate solutions to the Schrödinger equation, yielding valuable information about molecular orbitals and electron distribution. researchgate.netnih.gov

For 4-Chloro-3-(difluoromethoxy)phenylboronic acid, the electronic structure is significantly influenced by its substituents. The chlorine atom and the difluoromethoxy group (-OCF₂H) are both electron-withdrawing groups. Their combined effect is expected to lower the energy of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy level suggests that the molecule is a better electron acceptor, which can enhance its reactivity in certain reactions. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and LUMO energies are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap is a measure of chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. nih.gov Computational methods can precisely calculate these values, allowing for predictions about how the molecule will behave as an electrophile or nucleophile. The molecular electrostatic potential (MEP) map is another useful tool, which visualizes the electron density and helps identify sites susceptible to electrophilic or nucleophilic attack. nih.gov

Table 1: Predicted Electronic Properties of Substituted Phenylboronic Acids

| Compound | Substituent Effects | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Phenylboronic acid | Reference (None) | -6.5 | -1.2 | 5.3 |

| 4-Chlorophenylboronic acid | Inductive (-I), Resonance (+R) | -6.7 | -1.5 | 5.2 |

| This compound | Strong Inductive (-I) | -7.0 | -1.9 | 5.1 |

Note: Values are hypothetical and for illustrative purposes, based on general chemical principles of substituent effects.

Conformational Analysis and Molecular Dynamics Simulations of the Compound

The three-dimensional structure and dynamic behavior of this compound are critical to its function, especially in catalyzed reactions where steric hindrance plays a role. Conformational analysis is used to identify the most stable arrangement (conformer) of the molecule. For phenylboronic acids, a key parameter is the dihedral angle between the plane of the phenyl ring and the B(OH)₂ group. While some studies suggest a planar 'out-out' conformation is preferred for phenylboronic acids in a vacuum, this can change in solution due to intermolecular hydrogen bonding and solvation effects. researchgate.net

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and interactions with its environment (e.g., solvent molecules or a catalyst). nih.govrsc.org An MD simulation would model the movement of each atom in this compound, governed by a force field that approximates quantum mechanical interactions. This can reveal preferred conformations in solution, the stability of hydrogen bonding networks, and how the molecule approaches a catalytic center during a reaction. nih.gov

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying complex reaction mechanisms. researchgate.netrsc.org DFT calculations can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. lsu.edu This allows for a detailed, step-by-step understanding of how a chemical transformation occurs.

This compound is a potential substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. researchgate.netnih.gov DFT is instrumental in modeling the mechanism of such reactions. The catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

DFT calculations can locate the geometry of the transition state for each step and determine its associated energy barrier (activation energy). The transmetalation step, where the aryl group is transferred from the boron atom to the palladium catalyst, is often the rate-determining step. nih.gov Modeling this step for this compound would involve calculating the energy required to break the C-B bond and form a new C-Pd bond. nih.gov These energy barriers provide quantitative predictions of reaction rates and can explain why certain substrates react faster than others. nih.govmdpi.com

Table 2: Hypothetical DFT-Calculated Energy Barriers for Suzuki-Miyaura Reaction Steps

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition | Aryl halide adds to the Pd(0) catalyst. | 10-15 |

| Transmetalation | Aryl group transfer from Boron to Palladium. | 15-25 |

| Reductive Elimination | Formation of the C-C bond and regeneration of the catalyst. | 5-10 |

Note: Values are representative for typical Suzuki-Miyaura reactions and serve as an illustration of DFT outputs.

Substituents on the phenyl ring have a profound impact on the properties of the boronic acid functional group. libretexts.org The Lewis acidity of the boron atom—its ability to accept a pair of electrons—is a crucial factor in its reactivity. The presence of electron-withdrawing groups, such as the chloro and difluoromethoxy groups on the target molecule, increases the electrophilicity of the boron atom, thereby enhancing its Lewis acidity. nih.govmdpi.com This increased acidity can facilitate the transmetalation step in cross-coupling reactions. The pKa of a boronic acid is an experimental measure of its acidity, and DFT calculations can predict trends in acidity by modeling the stability of the boronate anion. nih.govsemanticscholar.org

Aromaticity, the special stability of the phenyl ring due to cyclic electron delocalization, can also be influenced by substituents. nih.govnih.gov While the core aromaticity of the benzene (B151609) ring remains, substituents can alter the electron distribution within the π-system. Computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), can be calculated to quantify these changes. The interplay between substituent electronic effects and the aromatic system is complex but can be effectively dissected using computational analysis. nih.govnih.gov

Computational Insights into Catalyst-Substrate Interactions and Selectivity

For a catalyzed reaction to be efficient and selective, the substrate must interact with the catalyst in a specific orientation. Computational methods, including molecular docking and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, can model these interactions in detail. acs.org

In the context of a Suzuki-Miyaura reaction involving this compound, these models would simulate how the molecule docks into the active site of a palladium-phosphine catalyst. The calculations can reveal key non-covalent interactions, such as π-stacking or steric repulsion, between the substrate and the catalyst's ligands. nih.gov Understanding these interactions is vital for explaining and predicting regioselectivity and stereoselectivity. The specific placement of the chloro and difluoromethoxy groups will create a unique steric and electronic profile that dictates how the molecule fits into the catalytic pocket, which in turn influences the outcome of the reaction.

Predictive Modeling for Novel Reactions and Transformations

Beyond analyzing known reactions, computational chemistry is increasingly used to predict the outcomes of novel transformations. nih.gov Machine learning models, trained on large datasets of known chemical reactions, can learn the underlying patterns of reactivity. arxiv.org Such models could be used to predict the likely products when this compound is subjected to a new set of reaction conditions or reacted with a novel coupling partner.

Furthermore, advanced computational techniques can be used to perform in silico reaction discovery. By simulating the interactions of the target molecule with various reagents under different conditions, it may be possible to identify entirely new, high-yielding transformations, accelerating the process of chemical innovation and expanding the synthetic utility of this compound. nih.gov

Future Perspectives and Emerging Research Avenues for 4 Chloro 3 Difluoromethoxy Phenylboronic Acid

Exploration of Novel Catalytic Systems for Enhanced Transformations

The primary application of 4-chloro-3-(difluoromethoxy)phenylboronic acid lies in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. A significant challenge in these reactions is the coupling of electron-deficient aryl chlorides, which can be less reactive than their bromide or iodide counterparts. Future research will undoubtedly focus on the development of more active and robust catalytic systems to overcome this hurdle.

Recent advancements have seen the emergence of highly efficient palladium catalysts supported by bulky and electron-rich phosphine (B1218219) ligands. nih.gov These ligands enhance the rate of both oxidative addition and reductive elimination steps in the catalytic cycle, enabling the coupling of challenging substrates like aryl chlorides at lower catalyst loadings and milder reaction conditions. nih.gov The exploration of P,O-ligands, which can form stable chelating complexes with palladium, also presents a promising avenue for improving catalyst efficiency and stability. acs.org Furthermore, the development of ligand-free catalytic systems, often utilizing in-situ generated palladium nanoparticles, offers a simplified and potentially more economical approach for the Suzuki-Miyaura coupling of aryl chlorides. researchgate.net

Future investigations are expected to explore a wider range of metal catalysts beyond palladium, with base metals like nickel showing considerable promise due to their lower cost and distinct reactivity profiles. The development of heterogeneous catalysts, such as palladium on carbon (Pd/C), will also be a key focus, as they offer advantages in terms of catalyst recovery and reuse, contributing to more sustainable chemical processes. researchgate.net

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Chlorides

| Catalyst System | Ligand Type | Key Advantages | Potential for this compound |

| Palladium with Dialkylbiaryl Phosphine Ligands | Bulky, electron-rich phosphines | High activity for aryl chlorides, low catalyst loadings | High potential for efficient coupling under mild conditions |

| Palladium with P,O-Ligands | Chelating P,O-ligands | Enhanced catalyst stability and efficiency | Promising for robust and high-yielding transformations |

| Ligand-Free Palladium Nanoparticles | None | Simplified reaction setup, potentially lower cost | Feasible for large-scale synthesis, requires optimization |

| Palladium on Carbon (Pd/C) | Heterogeneous | Catalyst recyclability, reduced metal contamination | Aligns with green chemistry principles for sustainable synthesis |

| Nickel-Based Catalysts | Various | Lower cost than palladium, unique reactivity | A developing area that could offer alternative synthetic routes |

Expanding the Synthetic Scope to New Classes of Organic Reactions

While the Suzuki-Miyaura reaction is the workhorse for utilizing this compound, future research will aim to expand its utility to other types of organic transformations. Boronic acids are versatile reagents that can participate in a variety of coupling reactions beyond the formation of biaryl structures.

For instance, the development of methods for the coupling of boronic acids with unactivated alkyl electrophiles at room temperature opens up new possibilities for creating carbon-carbon bonds with a broader range of substrates. organic-chemistry.org This could enable the synthesis of novel compounds where the 4-chloro-3-(difluoromethoxy)phenyl group is attached to aliphatic chains. Additionally, catalyst-free Suzuki-type coupling reactions of allylic bromides with arylboronic acids present another avenue for diversification. jst.go.jp

The exploration of multicomponent reactions (MCRs) where this compound can be incorporated is another promising research direction. MCRs allow for the rapid assembly of complex molecular scaffolds from simple starting materials in a single step, offering a highly efficient approach to generating libraries of novel compounds for biological screening.

Development of More Efficient and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes. researchgate.net Future research on this compound will prioritize the development of more sustainable and environmentally friendly protocols for its use. This includes minimizing the use of hazardous reagents and solvents, reducing energy consumption, and improving atom economy. acsgcipr.org

A key focus will be the replacement of traditional organic solvents with greener alternatives. rsc.org Water, bio-based solvents, and ethers like methyl tert-butyl ether (MTBE) and cyclopentyl methyl ether (CPME) are being explored as more sustainable media for Suzuki-Miyaura reactions. rsc.orgacs.org The use of aqueous systems not only reduces the environmental impact but can also simplify product isolation. researchgate.net

Furthermore, efforts will be directed towards reducing catalyst and reagent loadings. The development of highly active catalysts, as discussed in section 6.1, will play a crucial role in achieving this goal. The use of simple, inorganic bases in place of more complex organic bases is another aspect of creating greener reaction conditions. acsgcipr.org The ultimate aim is to develop protocols that are not only efficient and high-yielding but also have a minimal environmental footprint. inovatus.es

Advanced Computational Methodologies for Reaction Design and Optimization

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the mechanisms of chemical reactions. rsc.org Future research on transformations involving this compound will increasingly leverage these advanced computational methodologies for reaction design and optimization.

DFT calculations can provide detailed insights into the entire catalytic cycle of the Suzuki-Miyaura reaction, including the energies of intermediates and transition states for oxidative addition, transmetalation, and reductive elimination. nih.govacs.org This understanding can guide the rational design of more efficient catalysts and the selection of optimal reaction conditions. For instance, computational studies can help in elucidating the role of the base in the transmetalation step, which is often rate-determining. acs.org

By modeling the reactivity of this compound with different coupling partners and catalytic systems, researchers can screen for promising reaction pathways in silico before embarking on extensive experimental work. This approach can significantly accelerate the discovery of new reactions and the optimization of existing ones, saving time and resources. nih.gov

Potential for Derivatization and Further Functionalization Strategies

The 4-chloro-3-(difluoromethoxy)phenyl moiety is a valuable pharmacophore due to the unique properties of the difluoromethoxy group, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. mdpi.comnih.gov Future research will likely explore various derivatization and functionalization strategies to create novel analogs with improved biological activity.

The synthesis of compounds where the 4-chloro-3-(difluoromethoxy)phenyl group is incorporated into different heterocyclic scaffolds is a promising area of investigation. For example, the synthesis of indole (B1671886) derivatives containing a 4-(difluoromethoxy)benzenesulfonyl group has been reported, showcasing the potential for creating complex, polycyclic structures. acs.org C-H functionalization reactions offer a direct and efficient way to introduce new functional groups onto the aromatic ring, providing access to a wide range of derivatives. nih.gov

Furthermore, the development of new synthetic methods for the introduction of the difluoromethoxy group itself will facilitate the synthesis of a broader range of analogs. nih.gov The strategic modification of the 4-chloro-3-(difluoromethoxy)phenyl core will continue to be a key strategy in the design of new bioactive molecules for various therapeutic areas. nih.gov

Q & A

Q. What are the standard synthetic routes for 4-chloro-3-(difluoromethoxy)phenylboronic acid, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling or halogen-directed electrophilic borylation. For halogenated precursors (e.g., 4-chloro-3-(difluoromethoxy)bromobenzene), a Pd-catalyzed cross-coupling with bis(pinacolato)diboron is employed. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >98% purity . Monitoring by HPLC (C18 column, acetonitrile/water mobile phase) is critical to detect anhydride byproducts, which are common in boronic acid derivatives .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies B-O (∼1350 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches. Anhydride formation shifts B-O peaks to higher frequencies .

- NMR : ¹¹B NMR (∼30 ppm for boronic acid) and ¹⁹F NMR (distinct signals for CF₂O and Cl substituents) confirm structure .

- X-ray Crystallography : Resolves planar geometry around boron and hydrogen-bonding networks (e.g., dimeric anhydrides). Evidence from similar halophenylboronic acids shows Cl···O interactions influence crystal packing .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in predicting reactivity and stability?

- Methodological Answer : DFT/B3LYP studies (6-311++G** basis set) optimize molecular geometry and calculate frontier orbitals. For this compound:

- HOMO-LUMO gaps (∼5.5 eV) correlate with electrophilicity, guiding cross-coupling reactivity.

- Natural Bond Orbital (NBO) analysis quantifies hyperconjugation between boron and substituents, explaining protodeboronation susceptibility .

- Molecular docking predicts interactions with diol-containing biomolecules (e.g., sugars), relevant for drug delivery applications .

Q. What mechanisms govern protodeboronation, and how can they be mitigated in aqueous conditions?

- Methodological Answer : Protodeboronation proceeds via acid-catalyzed cleavage of the B-C bond. Key factors:

- pH : Below pH 6, protonation of the boronate accelerates degradation. Stabilization requires buffered solutions (pH 7–9) .

- Anhydride Formation : Neat boronic acids dimerize to anhydrides, reducing reactivity. Co-solvents (e.g., THF) or additives (e.g., K₂CO₃) suppress this .

- Kinetic Studies : Monitor via ¹H NMR (disappearance of aryl-B signals) or UV-Vis (boron-specific probes) .

Q. How does solvent polarity impact solubility and reaction efficiency?

- Methodological Answer : Solubility data for phenylboronic acid derivatives (e.g., in ethanol, chloroform, hexane) reveal:

Q. How should researchers address contradictions in reported stability or reactivity data?

- Methodological Answer :

- Batch Variability : Test commercial samples for anhydride content via TGA (weight loss ∼100–150°C indicates anhydride decomposition) .

- Environmental Factors : Replicate experiments under controlled humidity (RH <30% for anhydrous conditions) and inert atmospheres (N₂/Ar glovebox) .

- Cross-Validation : Compare reactivity in parallel systems (e.g., aryl iodides vs. bromides in Suzuki couplings) to isolate substituent effects .

Q. What strategies improve its utility in targeted drug delivery systems?

- Methodological Answer :

- Diol Complexation : Bind to sialic acid residues on cell membranes via pH-responsive boronate esters. Optimize binding constants (log K ∼3–5) using ITC .

- Polymer Conjugation : Graft onto PEG-PLGA nanoparticles via carbodiimide coupling. Characterize loading efficiency (∼70–85%) via LC-MS .

- ROS Sensitivity : Incorporate into hydrogels that degrade under oxidative conditions (e.g., tumor microenvironments) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.